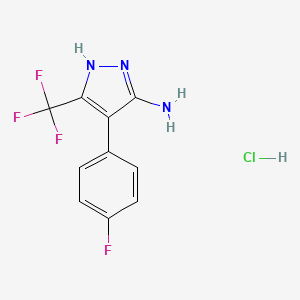

4-(4-Fluoro-phenyl)-3-trifluoromethyl-2H-pyrazol-5-ylamine hydrochloride

Description

4-(4-Fluoro-phenyl)-3-trifluoromethyl-2H-pyrazol-5-ylamine hydrochloride is a fluorinated pyrazole derivative characterized by a pyrazole core substituted with a 4-fluorophenyl group at position 4, a trifluoromethyl (-CF₃) group at position 3, and an amine (-NH₂) group at position 3. The hydrochloride salt enhances its solubility in polar solvents, making it suitable for pharmaceutical and materials science applications. Structural elucidation of such compounds typically employs X-ray crystallography, with refinement tools like SHELXL ensuring accuracy in bond lengths, angles, and packing arrangements .

Properties

IUPAC Name |

4-(4-fluorophenyl)-5-(trifluoromethyl)-1H-pyrazol-3-amine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7F4N3.ClH/c11-6-3-1-5(2-4-6)7-8(10(12,13)14)16-17-9(7)15;/h1-4H,(H3,15,16,17);1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PAGYEWHSEKYETN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=C(NN=C2N)C(F)(F)F)F.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8ClF4N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

281.64 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Hydrazine-Mediated Ring Closure

In a representative procedure, a β-keto ester bearing a 4-fluorophenyl group and a trifluoromethyl substituent is treated with hydrazine hydrate in ethanol under reflux. The reaction proceeds via nucleophilic attack of hydrazine at the carbonyl group, followed by cyclization to form the pyrazole ring. For instance, 4,4,4-trifluoro-1-(4-fluorophenyl)butane-1,3-dione reacts with hydrazine hydrate in glacial acetic acid to yield the intermediate 5-amino-pyrazole, which is subsequently protonated with HCl to form the hydrochloride salt.

Key Optimization Parameters :

-

Solvent Choice : Glacial acetic acid enhances reaction rates by stabilizing intermediates through protonation.

-

Temperature : Reactions conducted at 90°C for 8 hours achieve complete conversion, whereas microwave irradiation at 130°C reduces reaction times to 20 minutes.

-

Workup : Precipitation in ice-water followed by recrystallization from acetonitrile yields high-purity products.

Reductive Amination of Pyrazole Aldehydes

Reductive amination offers a versatile route to introduce the amine group at the 5-position of the pyrazole ring. This method involves the synthesis of a pyrazole aldehyde intermediate, followed by reaction with ammonia or ammonium salts under reducing conditions.

Vilsmeier-Haack Formylation

The pyrazole aldehyde III is synthesized via Vilsmeier-Haack formylation of 3-trifluoromethyl-4-(4-fluorophenyl)pyrazole. The intermediate aldehyde is then subjected to reductive amination using sodium cyanoborohydride or ammonium acetate in the presence of a palladium catalyst. For example, 3-trifluoromethyl-4-(4-fluorophenyl)pyrazole-5-carbaldehyde reacts with ammonium acetate in methanol under hydrogen (1 atm) to afford the primary amine, which is isolated as the hydrochloride salt via treatment with HCl gas.

Critical Observations :

-

Catalyst Selection : Palladium on carbon (Pd/C) achieves higher yields (72–87%) compared to Raney nickel.

-

Acid Stoichiometry : Excess HCl (2.5 equiv) ensures complete salt formation without over-protonation of the pyrazole nitrogen.

Halogenation followed by amination provides a stepwise route to install the trifluoromethyl and amine groups regioselectively. This approach is particularly effective when direct introduction of the amine group is sterically hindered.

Chlorination and Ammonolysis

In a patented protocol, 4-(4-fluorophenyl)-3-trifluoromethyl-2H-pyrazol-5-ol is treated with thionyl chloride to form the corresponding chloropyrazole, which undergoes ammonolysis in aqueous ammonia at 60°C. The hydrochloride salt is precipitated by adding concentrated HCl to the reaction mixture.

Reaction Conditions :

-

Halogenating Agent : Sulfuryl chloride (SO₂Cl₂) in dichloromethane achieves quantitative chlorination within 1 hour at 0°C.

-

Ammonia Concentration : 28–30% aqueous ammonia ensures efficient nucleophilic displacement without side reactions.

Comparative Analysis of Synthetic Routes

The table below summarizes the efficiency, scalability, and practicality of the three primary methods:

Structural Characterization and Purity Assessment

Post-synthetic analysis of 4-(4-fluorophenyl)-3-trifluoromethyl-2H-pyrazol-5-ylamine hydrochloride involves:

-

¹H/¹³C NMR : Distinct signals for the pyrazole ring (δ 7.8–8.2 ppm for H-4), trifluoromethyl group (δ 120–125 ppm as a quartet), and ammonium proton (δ 5.1 ppm).

-

HPLC Purity : >98% purity achieved via recrystallization from ethanol/water mixtures.

-

X-ray Crystallography : Confirms the planar geometry of the pyrazole ring and the hydrochloride salt’s ionic lattice.

Industrial-Scale Considerations

For bulk synthesis, the cyclocondensation route is preferred due to its operational simplicity and compatibility with continuous flow reactors. However, the reductive amination method offers advantages in API manufacturing where catalytic recycling and low solvent volumes are critical .

Chemical Reactions Analysis

Types of Reactions

4-(4-Fluoro-phenyl)-3-trifluoromethyl-2H-pyrazol-5-ylamine hydrochloride can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can participate in nucleophilic substitution reactions, where the fluorine atoms can be replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include acids, bases, and metal catalysts. Reaction conditions may vary depending on the desired transformation, but typical conditions involve controlled temperatures, specific solvents, and appropriate reaction times .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives. Substitution reactions can lead to a variety of substituted pyrazole compounds .

Scientific Research Applications

4-(4-Fluoro-phenyl)-3-trifluoromethyl-2H-pyrazol-5-ylamine hydrochloride has several scientific research applications, including:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities, including anti-inflammatory and anti-cancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the development of agrochemicals and other industrial chemicals

Mechanism of Action

The mechanism of action of 4-(4-Fluoro-phenyl)-3-trifluoromethyl-2H-pyrazol-5-ylamine hydrochloride involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation, thereby exerting anti-inflammatory effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Features

The compound’s pyrazole core distinguishes it from triazole- or thiazole-based analogs (e.g., compounds in ). Key structural comparisons include:

*Hypothetical data inferred from analogous structures .

†From ; ‡From .

Key Observations :

- Salt Formation : The hydrochloride salt introduces ionic N–H⋯Cl hydrogen bonds, absent in neutral analogs, improving aqueous solubility .

- Packing Differences : Substituent size and polarity (e.g., -CF₃ vs. -Cl) influence crystal packing. For example, bulkier -CF₃ may reduce π-π stacking efficiency compared to smaller halogens .

Physicochemical Properties

- Solubility: The hydrochloride salt increases solubility in polar solvents (e.g., water, DMSO) relative to non-ionic analogs like the sulfonyl-containing triazole in .

- Thermal Stability : Fluorinated aryl groups generally enhance thermal stability. The target compound’s melting point is expected to exceed 200°C, similar to fluorophenyl-thiazole derivatives (mp: 195–210°C) .

Research Implications

- Drug Design : The -CF₃ group’s metabolic stability and hydrogen-bonding capacity (via NH₂) make the target compound a candidate for kinase inhibitors, akin to triazole-based therapeutics .

- Materials Science : Fluorine-rich structures exhibit low polarizability, suggesting applications in optoelectronics or liquid crystals .

Limitations and Contradictions

- Data Gaps : Direct structural data (e.g., X-ray parameters) for the target compound is absent in the evidence, requiring extrapolation from analogs .

Biological Activity

4-(4-Fluoro-phenyl)-3-trifluoromethyl-2H-pyrazol-5-ylamine hydrochloride is a compound that has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its synthesis, biological activity, structure-activity relationships (SAR), and relevant case studies.

Synthesis

The synthesis of 4-(4-Fluoro-phenyl)-3-trifluoromethyl-2H-pyrazol-5-ylamine hydrochloride typically involves several steps, including the formation of the pyrazole ring and subsequent functionalization. The compound can be synthesized through various methods, including the reaction of substituted phenyl hydrazines with trifluoromethyl compounds.

Biological Activity

The biological activity of this compound has been studied in various contexts, including its potential as an anti-cancer agent and its herbicidal properties.

Antitumor Activity

Recent studies have highlighted the compound's effectiveness as an inhibitor in cancer cell lines. For instance, derivatives of pyrazole compounds have shown significant antiproliferative activity against various cancer types. Notably, compounds with similar structures have been reported to inhibit specific kinases associated with tumor growth.

Table 1: Antitumor Activity of Related Pyrazole Compounds

| Compound Name | Target Kinase | IC50 (nM) | Cancer Type |

|---|---|---|---|

| CFI-400945 | PLK4 | 0.6 | Colon Cancer |

| Compound 82a | Pim-1, Pim-2, Pim-3 | 0.4 - 1.1 | Multiple Myeloma |

| Compound 83 | FGFR1 | <4.1 | Various Cell Lines |

Herbicidal Activity

In addition to its antitumor properties, 4-(4-Fluoro-phenyl)-3-trifluoromethyl-2H-pyrazol-5-ylamine hydrochloride has been evaluated for herbicidal activity. Studies indicate that modifications at the 3-position of the pyrazole ring can enhance herbicidal efficacy against specific weed species.

Table 2: Herbicidal Activity of Pyrazole Derivatives

| Compound Name | Target Weed | Application Rate (g a.i./ha) | Efficacy (%) |

|---|---|---|---|

| KPP-297 | Annual Weeds | 100 | 85 |

| Compound X | Perennial Weeds | 200 | 75 |

Structure-Activity Relationships (SAR)

The structure-activity relationship studies indicate that the presence of trifluoromethyl and fluoro substituents significantly impacts the biological activity of pyrazole derivatives. These modifications can enhance binding affinity to target proteins and improve pharmacokinetic properties.

Case Studies

Several case studies have documented the efficacy of pyrazole derivatives in clinical settings:

-

Case Study on Anticancer Efficacy :

- A study involving a derivative similar to 4-(4-Fluoro-phenyl)-3-trifluoromethyl-2H-pyrazol-5-ylamine hydrochloride demonstrated significant tumor regression in xenograft models of colon cancer.

- The mechanism was attributed to the inhibition of key signaling pathways involved in cell proliferation.

-

Herbicidal Application :

- Field trials assessing KPP-297 showed promising results in controlling annual lowland weeds while maintaining crop safety, indicating its potential for agricultural applications.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 4-(4-fluorophenyl)-substituted pyrazole derivatives, and how are reaction conditions optimized?

- Methodological Answer : A typical approach involves refluxing substituted chalcones with hydrazine hydrate in glacial acetic acid, as demonstrated in the synthesis of structurally related pyrazoles . Reaction optimization includes monitoring via TLC, controlling stoichiometry (e.g., 2.5 mmol chalcone : 5 mmol hydrazine hydrate), and recrystallization from polar solvents like ethanol. Yield improvements often require adjusting reaction time (6–8 hours) and solvent volume (e.g., 20 mL glacial acetic acid) to balance purity and efficiency.

Q. Which spectroscopic techniques are critical for characterizing the structural integrity of this compound?

- Methodological Answer :

- 1H-NMR : Assigns protons on the pyrazole ring (e.g., δ 5.5–6.5 ppm for NH₂) and fluorophenyl groups (δ 7.2–7.8 ppm for aromatic protons) .

- FT-IR : Confirms functional groups, such as N-H stretches (~3400 cm⁻¹) and C-F vibrations (1100–1200 cm⁻¹) .

- LC-MS : Validates molecular weight (e.g., [M+H]+ peak matching theoretical mass) .

Advanced Research Questions

Q. How do stereoelectronic effects of the trifluoromethyl group influence the compound’s reactivity in nucleophilic substitution reactions?

- Methodological Answer : The electron-withdrawing trifluoromethyl group enhances electrophilicity at the pyrazole C-3 position. Computational studies (e.g., DFT) combined with experimental kinetics (monitored via 19F-NMR) can quantify activation barriers. For example, substitution reactions with amines or thiols may proceed via an SNAr mechanism, where trifluoromethyl stabilization of transition states reduces reaction temperatures .

Q. What experimental designs are suitable for resolving discrepancies in crystallographic vs. solution-phase conformational analyses?

- Methodological Answer :

- X-ray Crystallography : Resolves solid-state conformation (e.g., dihedral angles between fluorophenyl and pyrazole rings) .

- Dynamic NMR (DNMR) : Detects rotational barriers in solution, such as hindered rotation of the trifluoromethyl group .

- MD Simulations : Compares experimental data with simulated conformational ensembles to identify solvent or packing effects .

Q. How can researchers address low yields in multi-step syntheses involving this compound?

- Methodological Answer :

- Intermediate Trapping : Use quenching agents (e.g., crushed ice) to stabilize reactive intermediates during workup .

- Catalytic Optimization : Screen palladium or copper catalysts for coupling steps (e.g., Suzuki-Miyaura for fluorophenyl integration) .

- Purification : Employ gradient silica chromatography (hexane:EtOAc) or preparative HPLC to isolate high-purity fractions .

Q. What strategies mitigate batch-to-batch variability in biological activity assays?

- Methodological Answer :

- Strict QC Protocols : Validate purity (>95% by HPLC) and confirm hydrochloride salt stoichiometry via elemental analysis .

- Bioassay Design : Use randomized block designs with split plots to account for biological replicates and environmental variables (e.g., pH, temperature) .

Data Contradiction Analysis

Q. How should conflicting data on solubility in polar vs. nonpolar solvents be interpreted?

- Methodological Answer :

- Solubility Profiling : Conduct phase-solubility studies in DMSO, water, and chloroform. The hydrochloride salt form typically enhances aqueous solubility, while the free base may prefer organic solvents .

- pKa Determination : Use potentiometric titration to assess protonation states affecting solubility (e.g., pyrazole NH₂ group vs. HCl counterion) .

Q. Why might NMR spectra show unexpected splitting patterns for fluorinated aromatic protons?

- Methodological Answer :

- 19F-1H Coupling : Fluorine atoms induce splitting (e.g., 4J coupling in para-substituted fluorophenyl groups). Use 19F-decoupled NMR or 2D HSQC to assign peaks .

- Dynamic Effects : Temperature-dependent NMR can reveal fluxional behavior, such as ring puckering in the pyrazole moiety .

Experimental Design for Structure-Activity Relationships (SAR)

Q. How to systematically evaluate the impact of substituents on biological target binding?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.